![molecular formula C21H11Cl2F3N2O3S B4296653 (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4296653.png)
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furyl group, and a trifluoromethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with 4-(trifluoromethoxy)phenyl isothiocyanate under controlled conditions to yield the final thiazolidinone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one include:
5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one: This compound has a similar structure but with different substituents, which may result in different chemical and biological properties.
5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one: Another structurally related compound with potential variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl2F3N2O3S/c22-11-1-7-15(16(23)9-11)17-8-6-14(30-17)10-18-19(29)28(20(27)32-18)12-2-4-13(5-3-12)31-21(24,25)26/h1-10,27H/b18-10-,27-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLXTDVFBZRFTI-JAIBUCDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=N)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=N)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl2F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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